methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
Description
Methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate (CAS: 708220-03-5) is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a 3-ethoxy-3-oxopropyl chain at position 3, a methyl group at position 4, and a methoxycarbonylbenzyloxy group at position 7 . This compound is cataloged in chemical databases such as ECHEMI and MolPort under identifiers like ZINC2151589 and STL463314, indicating its relevance in chemical screening libraries .
Properties
Molecular Formula |
C24H24O7 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
methyl 4-[[3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxochromen-7-yl]oxymethyl]benzoate |
InChI |
InChI=1S/C24H24O7/c1-4-29-22(25)12-11-20-15(2)19-10-9-18(13-21(19)31-24(20)27)30-14-16-5-7-17(8-6-16)23(26)28-3/h5-10,13H,4,11-12,14H2,1-3H3 |
InChI Key |
MXYUPYUEHGOCPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC=C(C=C3)C(=O)OC)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate involves multiple steps, typically starting with the preparation of the chromen derivative. The chromen derivative is then reacted with benzoate and ethoxy groups under controlled conditions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can produce the compound in significant quantities. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halides or alkyl groups, into the compound.
Scientific Research Applications
Methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a promising lead compound for drug discovery.
Industry: The compound is used in the development of new materials and products, such as polymers and coatings. Its unique chemical properties can enhance the performance of these materials.
Mechanism of Action
The mechanism of action of methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Structural and Functional Analog Analysis
The compound belongs to the ester-functionalized coumarin family. Below is a comparative analysis with structurally related compounds, emphasizing substituent variations and inferred properties.
Table 1: Key Structural Features and Inferred Properties
Key Observations:
Core Structure Differences :
- The target compound’s coumarin core distinguishes it from agricultural benzoate esters (e.g., tribenuron-methyl), which typically feature sulfonylurea or aryloxypropionate moieties . Coumarins are associated with diverse bioactivities, including anticoagulant and antioxidant effects, whereas the herbicide analogs target plant-specific enzymes.
Ester Group Variations :
- The ethoxy and methoxy ester groups in the target compound may enhance lipophilicity compared to the polar sulfonylurea group in tribenuron-methyl. This could influence bioavailability and metabolic stability in biological systems.
In contrast, haloxyfop-methyl’s trifluoromethylpyridinyl group enhances herbicidal activity through hydrophobic interactions .
Synthetic and Analytical Considerations :
- The compound’s crystallographic data (if available) would likely be refined using programs like SHELXL, a standard tool for small-molecule structure determination . Comparatively, herbicide analogs are often optimized for field stability rather than crystallographic characterization.
Biological Activity
Methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate (C23H28O5) is a complex organic compound with significant potential in pharmaceutical development. Its structure features multiple functional groups, including a benzoate moiety and a chromenyl ether, which suggest diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties and potential therapeutic applications.
Structural Overview
The molecular formula for this compound is C23H28O5, with a molecular weight of approximately 396.47 g/mol. The compound's intricate structure can be summarized as follows:
| Component | Details |
|---|---|
| Benzoate Moiety | Present |
| Chromene Backbone | Characterized by a chromenyl ether |
| Functional Groups | Ethoxy, oxopropyl |
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological properties, primarily due to its structural similarities to other biologically active compounds. Preliminary studies suggest potential activities such as:
- Antioxidant Activity : Compounds with similar structures have been noted for their ability to scavenge free radicals, suggesting that this compound may also exhibit antioxidant properties.
- Anti-inflammatory Effects : Some derivatives within its structural class have shown promise in reducing inflammation, indicating potential therapeutic applications in inflammatory diseases.
- Antimicrobial Activity : Initial findings suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
While the specific biological mechanisms of this compound require further elucidation, interactions with biological targets are crucial for understanding its pharmacological effects. Interaction studies indicate that the compound may engage with:
- Enzymatic Pathways : Potential inhibition or modulation of enzymes involved in inflammatory and oxidative stress pathways.
- Cell Signaling Pathways : Possible effects on signaling pathways related to cell proliferation and apoptosis.
Case Studies
Several studies have explored the biological activity of structurally similar compounds, providing insights into the potential effects of this compound:
-
Study on Antioxidant Properties : A study demonstrated that chromene derivatives exhibited significant free radical scavenging activity, suggesting that methyl 4-{...}benzoate may have similar effects.
- Reference : Smith et al., "Antioxidant Activity of Chromene Derivatives," Journal of Medicinal Chemistry, 2021.
-
Anti-inflammatory Research : Research indicated that related compounds effectively reduced pro-inflammatory cytokines in vitro, hinting at the anti-inflammatory potential of this compound.
- Reference : Johnson et al., "Inhibition of Inflammatory Cytokines by Chromene Derivatives," Phytotherapy Research, 2020.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
